molecular formula C9H8ClFO2 B8002647 Methyl 2-(3-chloro-2-fluorophenyl)acetate

Methyl 2-(3-chloro-2-fluorophenyl)acetate

Cat. No.: B8002647
M. Wt: 202.61 g/mol
InChI Key: BNUGNYLLWGPWHB-UHFFFAOYSA-N
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Description

Methyl 2-(3-chloro-2-fluorophenyl)acetate is an organic compound with the molecular formula C9H8ClFO2. It is a derivative of phenylacetate, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-chloro-2-fluorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 3-chloro-2-fluorophenylacetic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the use of methyl chloroformate and 3-chloro-2-fluorophenylacetic acid in the presence of a base such as triethylamine. This reaction proceeds via the formation of an intermediate acyl chloride, which then reacts with methanol to form the desired ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-chloro-2-fluorophenyl)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Products include substituted phenylacetates.

    Oxidation: The major product is 3-chloro-2-fluorophenylacetic acid.

    Reduction: The major product is 3-chloro-2-fluorophenylethanol.

Scientific Research Applications

Methyl 2-(3-chloro-2-fluorophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(3-chloro-2-fluorophenyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-2-(3-fluorophenyl)acetate
  • Methyl 2-(4-chloro-2-fluorophenyl)acetate

Uniqueness

Methyl 2-(3-chloro-2-fluorophenyl)acetate is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring. This unique substitution pattern can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

IUPAC Name

methyl 2-(3-chloro-2-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-13-8(12)5-6-3-2-4-7(10)9(6)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUGNYLLWGPWHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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